3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxamide
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Overview
Description
3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-carboxamide is a complex organic compound with a unique structure that combines an indole ring with a tetrahydropyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring, followed by the introduction of the tetrahydropyridine moiety. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions to maximize yield and purity is essential. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole or tetrahydropyridine rings.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, leading to a diverse range of compounds.
Scientific Research Applications
3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)-1H-indole
- 1-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)ethanone
- 1-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)-4-phenylpiperazine
Uniqueness
3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indole-5-carboxamide is unique due to its specific combination of an indole ring with a tetrahydropyridine moiety and a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
116480-55-8 |
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Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carboxamide |
InChI |
InChI=1S/C15H17N3O/c1-18-6-4-10(5-7-18)13-9-17-14-3-2-11(15(16)19)8-12(13)14/h2-4,8-9,17H,5-7H2,1H3,(H2,16,19) |
InChI Key |
VCBIJDSOKBQUKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C(=O)N |
Origin of Product |
United States |
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